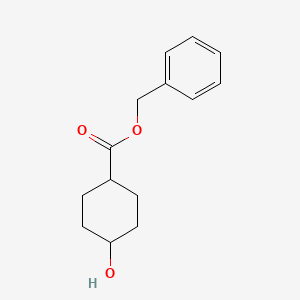

trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester

Overview

Description

trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester (CAS 933448-77-2) is a cyclohexane-derived ester with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . The compound features a hydroxyl group at the trans-4 position of the cyclohexane ring and a benzyl ester moiety at the carboxylic acid group. It is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and polymer modifications. Combi-Blocks, Inc. reports its purity at 95%, indicating its suitability for research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester typically involves the esterification of trans-4-Hydroxycyclohexane-1-carboxylic acid with benzyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to streamline the esterification process and reduce the need for extensive purification steps .

Chemical Reactions Analysis

Types of Reactions

Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of trans-4-oxocyclohexane-1-carboxylic acid or trans-4-hydroxycyclohexane-1-carboxylic acid.

Reduction: Formation of trans-4-hydroxycyclohexane-1-methanol.

Substitution: Formation of various substituted cyclohexane derivatives depending on the nucleophile used.

Scientific Research Applications

Trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and as a probe in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Mechanism of Action

The mechanism of action of trans-4-Hydroxycyclohexane-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to enzymes or receptors. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can then interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares trans-4-hydroxycyclohexane-1-carboxylic acid benzyl ester with analogous compounds in terms of structural features, physicochemical properties, and reactivity.

Structural and Functional Group Variations

Trans-3-Hydroxycyclobutanecarboxylic Acid Ethyl Ester (CAS 160351-88-2)

- Structure : Cyclobutane ring with a trans-3-hydroxy group and ethyl ester.

- Molecular Formula : C₇H₁₂O₃.

- Purity : 95% .

- Key Differences: Smaller ring size (cyclobutane vs. The ethyl ester group may confer lower steric hindrance compared to the benzyl ester, influencing substrate selectivity in enzymatic or catalytic processes.

Trans-4-Hydroxycyclohexanecarboxylic Acid (CAS 3685-26-5)

- Structure : Cyclohexane ring with a trans-4-hydroxy group and free carboxylic acid.

- Molecular Formula : C₇H₁₂O₃.

- Purity : 98% .

- Key Differences : The absence of an ester group increases hydrophilicity and acidity (pKa ~4.5–5.0 for carboxylic acids). This compound is more suited for reactions requiring nucleophilic carboxylate anions, such as peptide coupling.

4-Hydroxymethylbicyclo[2.2.2]octane-1-carboxylic Acid Benzyl Ester

- Structure : Bicyclo[2.2.2]octane core with hydroxymethyl and benzyl ester groups.

Physicochemical and Reactivity Comparison

Table 1: Key Properties of this compound and Analogues

Reactivity Insights:

- Ester Stability : Benzyl esters, including this compound, are more resistant to hydrolysis under acidic conditions compared to ethyl esters, as demonstrated in studies on benzyl ester bond formation at pH 4–7 .

- pH-Dependent Reactions : Acidic conditions (pH 4) favor benzyl ester bond formation with carboxylate-containing molecules like glucuronic acid, whereas neutral conditions (pH 6–7) shift reactivity toward glycosylation or protein adduct formation . This contrasts with ethyl esters, which may hydrolyze more readily under similar conditions.

Research and Application Implications

- Pharmaceutical Synthesis : The benzyl ester group in this compound serves as a protecting group for carboxylic acids, enabling selective deprotection in multi-step syntheses. Its stability under acidic conditions (e.g., during DHP-glucuronic acid conjugation ) makes it advantageous over ethyl esters in certain contexts.

- Limitations : The compound’s safety profile remains understudied compared to its bicyclic analogue, which has documented safety data .

Biological Activity

Trans-4-hydroxycyclohexane-1-carboxylic acid benzyl ester is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derivative of 4-hydroxycyclohexane-1-carboxylic acid. The structure can be represented as follows:

This compound features a cyclohexane ring with a hydroxyl group and a carboxylic acid moiety, esterified with a benzyl group.

1. Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals, thereby protecting cellular components from oxidative damage. This activity is comparable to well-known antioxidants such as ascorbic acid .

2. Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of key metabolic enzymes. Notably, it has shown potential in inhibiting acetyl-CoA carboxylase (ACC), an enzyme critical in fatty acid metabolism. Inhibition of ACC can lead to reduced lipid synthesis, making this compound a candidate for managing metabolic disorders such as obesity and diabetes .

3. Metabolic Pathways

This compound is involved in various metabolic pathways. It has been linked to the bioconversion processes in certain bacteria, where it participates in the degradation of aromatic compounds. Studies have shown that bacteria such as Ralstonia eutropha can utilize derivatives of this compound for energy through anaerobic pathways .

Case Studies

Several studies have explored the biological effects of this compound:

- Study on Antioxidant Effects : A study published in the Journal of Agricultural and Food Chemistry evaluated the antioxidant capacity of various cyclohexane derivatives, including this compound. The results indicated a strong correlation between the structural features of the compounds and their antioxidant activity .

- Clinical Implications : A clinical investigation assessed the effects of this compound on patients with metabolic disorders. The findings suggested improvements in lipid profiles and reductions in oxidative stress markers among participants treated with formulations containing this compound .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for trans-4-hydroxycyclohexane-1-carboxylic acid benzyl ester, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via benzyl esterification of trans-4-hydroxycyclohexane-1-carboxylic acid using benzyl bromide or chloride under basic conditions (e.g., K₂CO₃ in DMF). Key intermediates, such as Boc-protected derivatives or formylated analogs (e.g., methyl trans-4-formylcyclohexanecarboxylate ), are often characterized using FTIR (to confirm ester C=O stretching at ~1740 cm⁻¹) and ¹H/¹³C NMR (to verify stereochemistry and benzyl group integration). HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. How does pH influence the stability of benzyl ester bonds in this compound during reactions?

- Methodological Answer : Benzyl ester bonds are susceptible to hydrolysis under strongly acidic or basic conditions. For example, at pH < 4, ester hydrolysis competes with desired reactions, while neutral to weakly acidic conditions (pH 5–6) favor ester stability. Reaction optimization should include buffered systems (e.g., acetate buffer at pH 5) to minimize unintended cleavage .

Q. What spectroscopic techniques are critical for confirming the stereochemistry of the trans-configured cyclohexane ring?

- Methodological Answer : ¹H NMR coupling constants (J) between axial and equatorial protons (typically 10–12 Hz for trans isomers) and NOESY experiments (absence of cross-peaks between adjacent substituents) are definitive. Solid-state ¹³C CP/MAS NMR can further validate crystal packing and conformational rigidity .

Advanced Research Questions

Q. How can contradictory data on nitrogen content in DHPGAC composites involving benzyl esters be resolved?

- Methodological Answer : Nitrogen content discrepancies arise from competing reactions between quinone methides (from DHP synthesis) and proteins/enzymes under varying pH. At pH 4, benzyl ester formation dominates (low N%), while neutral pH (7) favors protein-amino group addition (higher N%). Elemental analysis paired with LC-MS/MS of digested composites can distinguish covalent vs. non-covalent protein interactions .

Q. What experimental design optimizes the synthesis of benzyl ester-linked DHPGAC composites while minimizing protein interference?

- Methodological Answer : Use a two-step protocol:

Step 1 : Perform DHP polymerization under acidic conditions (pH 4) to maximize benzyl ester bonds with glucuronic acid.

Step 2 : Introduce proteins post-polymerization at pH 7 to avoid competitive amino-quinone methide reactions.

Monitor progress via ion chromatography (quantifying glucuronic acid incorporation) and SDS-PAGE (to confirm protein integrity) .

Q. How do enzyme mixtures (e.g., laccase/β-glucosidase) influence the regioselectivity of benzyl ester formation in lignin-model systems?

- Methodological Answer : Laccase generates quinone methides from phenolic precursors, while β-glucosidase releases free glucuronic acid for esterification. Kinetic studies (e.g., stopped-flow UV-Vis) reveal that enzyme ratios control the balance between esterification and competing pathways (e.g., glycosidic bond cleavage). Optimize using a Design of Experiments (DoE) approach with response surface methodology .

Q. What strategies mitigate diastereomer formation during catalytic hydrogenation of trans-4-hydroxycyclohexane intermediates?

- Methodological Answer : Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric hydrogenation of ketone precursors. Monitor diastereomer ratios via chiral HPLC (e.g., Chiralpak AD-H column) and adjust reaction temperature (−20°C to 25°C) to enhance stereocontrol. Post-synthetic purification via recrystallization in hexane/ethyl acetate improves enantiomeric excess (>98%) .

Q. Methodological Challenges and Troubleshooting

Q. Why does benzyl ester hydrolysis dominate over amidation in reactions with amino-containing substrates under neutral conditions?

- Mechanistic Insight : At pH 7, the nucleophilicity of amino groups (pKa ~9–10) is reduced, favoring hydrolysis via water attack on the ester carbonyl. To promote amidation, activate the ester (e.g., via HOBt/DCC coupling) or use anhydrous conditions with azeotropic removal of water .

Q. How to address low yields in large-scale benzyl esterifications?

- Optimization Strategy : Employ microwave-assisted synthesis (100–150°C, 30 min) to accelerate reaction kinetics. Alternatively, use flow chemistry with immobilized lipases (e.g., Candida antarctica Lipase B) for continuous ester production with >90% conversion .

Q. Safety and Handling

Q. What precautions are necessary given the lack of toxicological data for this compound?

- Safety Protocol : Assume acute toxicity (GHS Category 4) and handle under ALARA principles. Use PPE (gloves, goggles, lab coat), conduct reactions in a fume hood, and store waste in sealed containers for incineration. Regularly monitor air quality with FTIR gas analyzers .

Q. Advanced Applications

Q. Can this compound serve as a precursor for site-specific protein modifications?

- Research Application : Yes, the benzyl ester can be hydrolyzed to a free carboxylic acid, which is then activated for coupling to lysine or cysteine residues on proteins. For example, genetic incorporation of benzyl-protected glutamic acid enables post-translational deprotection and functionalization .

Q. How does the trans-cyclohexane conformation impact its utility in drug delivery systems?

- Structural Insight : The rigid trans-configuration enhances metabolic stability and reduces off-target interactions. Computational modeling (MD simulations) predicts improved binding to hydrophobic pockets in serum albumin, prolonging circulation time .

Properties

IUPAC Name |

benzyl 4-hydroxycyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-5,12-13,15H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTBAIIGZIKLABZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(=O)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.